5-Bromo-4,6-dimethoxy-2-methylpyrimidine physical properties
5-Bromo-4,6-dimethoxy-2-methylpyrimidine physical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Introduction
5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core structural motif in nucleobases, vitamins, and a wide array of pharmaceuticals, including anticancer and antimicrobial agents.[1] The specific substitution pattern of this molecule—a bromine atom at the 5-position and methoxy and methyl groups—provides multiple reactive sites and functional handles, making it a versatile building block for the synthesis of more complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound (CAS No. 4319-83-9), this document synthesizes available information, predicted data based on established chemical principles, and data from structurally analogous compounds. The focus is not only on the physical properties themselves but also on the robust experimental methodologies required to validate them, ensuring scientific integrity and reproducibility.
Molecular and Structural Properties
The identity and structure of a chemical compound are its most fundamental properties. These identifiers are crucial for database searches, regulatory submissions, and accurate scientific communication.
Chemical Structure:
Table 1: Chemical Identifiers for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-4,6-dimethoxy-2-methylpyrimidine | - |
| CAS Number | 4319-83-9 | [2] |
| Molecular Formula | C₇H₉BrN₂O₂ | (Calculated) |
| Molecular Weight | 233.06 g/mol | (Calculated) |
| InChI | InChI=1S/C7H9BrN2O2/c1-4-7(8)5(11-2)9-6(10-4)12-3/h1-3H3 | (Calculated) |
| InChIKey | YZJFLJSAOUTWTP-UHFFFAOYSA-N | (Calculated) |
| Canonical SMILES | CC1=NC(=NC(=C1Br)OC)OC | (Calculated) |
Physicochemical Data
The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery systems. The data below is a combination of predicted values and data from closely related analogs, such as 5-Bromo-4-methoxy-6-methylpyrimidine.[3][4]
Table 2: Physicochemical Properties
| Property | Value (Predicted/Analog Data) | Notes and Causality |
| Physical Form | Solid | [3] Pyrimidine derivatives with similar molecular weights are typically crystalline solids at room temperature due to stable crystal lattice packing. |
| Melting Point | 79-80 °C (for analog) | [3][4] The melting point is influenced by molecular symmetry and intermolecular forces. The value is taken from the closely related 5-bromo-4-methoxy-6-methylpyrimidine. |
| Boiling Point | ~260-280 °C at 760 mmHg | [3][4] This is an estimated value. High boiling points are characteristic of polar molecules with relatively high molecular weights. Direct distillation should be performed under vacuum to prevent decomposition. |
| Solubility | Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water. | The two methoxy groups and nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely nonpolar, limiting aqueous solubility. |
| pKa | ~2.22 ± 0.26 | [4] This predicted value reflects the basicity of the pyrimidine ring nitrogens. The electron-withdrawing effect of the bromine and methoxy groups reduces the basicity compared to unsubstituted pyrimidine. |
| Topological Polar Surface Area (TPSA) | 44.2 Ų | [5] Calculated for a similar dimethoxy-bromopyrimidine. TPSA is a key parameter for predicting drug transport properties, such as cell permeability. |
Spectroscopic Characterization and Protocols
Structural elucidation relies on spectroscopic methods. For a novel or sparsely documented compound, acquiring and correctly interpreting this data is a non-negotiable step for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted Spectral Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.1 ppm (s, 6H): This singlet would correspond to the six equivalent protons of the two methoxy (-OCH₃) groups. Its downfield shift is due to the deshielding effect of the attached oxygen atoms.
-
δ ~2.6 ppm (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group at the C2 position.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 ppm (C4, C6): Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be the most downfield.
-
δ ~165 ppm (C2): The carbon bearing the methyl group.
-
δ ~100 ppm (C5): The carbon atom directly bonded to bromine will be shifted significantly, though less than the oxygen-bound carbons.
-
δ ~55 ppm (-OCH₃): The carbons of the methoxy groups.
-
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.[6]
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[7]
-
-
¹³C NMR Acquisition:
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Predicted Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%). This will result in two major peaks of nearly equal intensity at m/z 232 and 234. This isotopic signature is a definitive confirmation of a single bromine atom in the molecule.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃, M-15), a methoxy group (-OCH₃, M-31), or carbon monoxide (-CO, M-28).
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which helps in preserving the molecular ion.
-
Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and its characteristic bromine isotopic pattern.
Synthesis Pathway
While multiple synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. A plausible one-step synthesis for 5-bromo-2-substituted pyrimidines uses 2-bromomalonaldehyde and the corresponding amidine.[8]
Caption: Plausible Multi-Step Synthesis Pathway.
This multi-step approach, starting from a condensation reaction followed by chlorination and subsequent nucleophilic substitution with sodium methoxide, offers a high degree of control and is a common strategy for preparing such substituted pyrimidines.[9]
Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. The following information is based on GHS classifications for structurally similar brominated and methoxylated pyrimidines.[3][5][10]
Table 3: GHS Hazard and Precautionary Statements
| Category | Information | Source |
| Pictograms | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3][10] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][11] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[10][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong acids.[12]
Conclusion
5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a valuable chemical intermediate with a rich functional group array suitable for diverse synthetic applications. While direct experimental data remains scarce, this guide provides a robust framework for its characterization and safe handling based on established chemical principles and data from analogous structures. The detailed protocols for spectroscopic analysis and the outlined synthetic strategy offer researchers the necessary tools to confidently synthesize, verify, and utilize this compound in their work, paving the way for new discoveries in drug development and materials science.
References
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PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]
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LookChem. (n.d.). 5-BROMO-4,6-DIMETHYLPYRIMIDINE Safety Data Sheets(SDS). Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-4,6-dimethoxypyrimidine in Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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(Note: An illustrative image of the chemical structure would be placed here in a final document.)